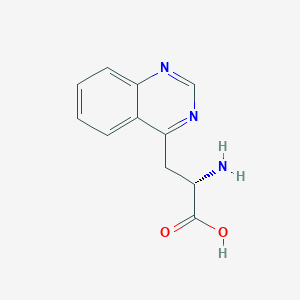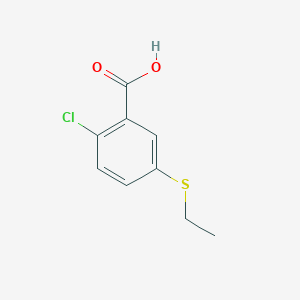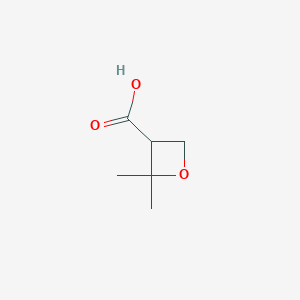
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a chemical compound with the molecular formula C15H13Cl2NO2 It is a benzamide derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a hydroxyethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(1-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 2,4-Dichloro-N-(4-(1-oxoethyl)phenyl)benzamide.
Reduction: Formation of 2,4-Dichloro-N-(4-(1-aminoethyl)phenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxy-1-phenylethyl)benzamide
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(4-fluorophenyl)benzamide
Uniqueness
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-9,19H,1H3,(H,18,20) |
InChI Key |
KWYUSLUCZDLSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B12999528.png)
![6-Iodopyrrolo[1,2-a]pyrazine](/img/structure/B12999529.png)



![tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12999549.png)
![Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride](/img/structure/B12999555.png)
![2-Chloro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B12999557.png)
![1'-Tosylspiro[cyclohexane-1,3'-indolin]-5'-amine](/img/structure/B12999563.png)





